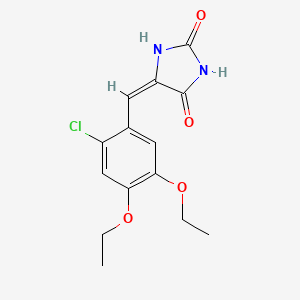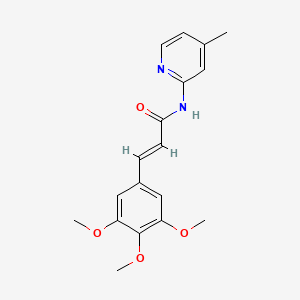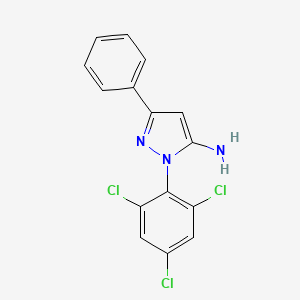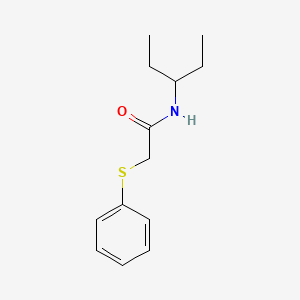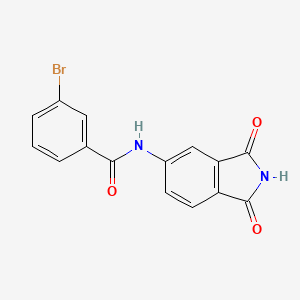
3-bromo-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide
説明
3-bromo-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide, also known as BRD0705, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the class of isoindolinone derivatives and has shown promising results in various studies related to cancer, inflammation, and other diseases.
作用機序
3-bromo-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide exerts its biological effects by inhibiting the activity of bromodomain-containing proteins, particularly BRD4. Bromodomains are protein domains that recognize and bind to acetylated lysine residues on histones, which are involved in the regulation of gene expression. BRD4 is a bromodomain-containing protein that plays a crucial role in the regulation of transcriptional elongation and cell cycle progression. By inhibiting the binding of BRD4 to acetylated histones, this compound downregulates the expression of oncogenes and pro-inflammatory cytokines, leading to the induction of apoptosis and the inhibition of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in various cell types and animal models. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by downregulating the expression of oncogenes, such as c-Myc and Bcl-2. Inflammatory cells, such as macrophages and microglia, are also affected by this compound, which inhibits the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, by blocking the activity of NF-κB. In animal models of Alzheimer's disease and traumatic brain injury, this compound improves cognitive function and reduces neuronal damage by inhibiting the activity of HDACs.
実験室実験の利点と制限
One of the main advantages of using 3-bromo-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide in lab experiments is its specificity for bromodomain-containing proteins, particularly BRD4. This allows researchers to study the role of BRD4 in various biological processes, such as cancer, inflammation, and neurological disorders, without affecting other bromodomain-containing proteins. Another advantage of using this compound is its relatively low toxicity and good bioavailability, which allows for in vivo studies in animal models.
However, there are also some limitations to using this compound in lab experiments. One limitation is its relatively low solubility in water, which can make it difficult to administer in vivo. Another limitation is its relatively short half-life, which can limit its effectiveness in long-term studies.
将来の方向性
There are several future directions for the use of 3-bromo-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide in scientific research. One direction is the development of more potent and specific inhibitors of bromodomain-containing proteins, particularly BRD4, which could have greater efficacy in cancer, inflammation, and neurological disorders. Another direction is the investigation of the role of BRD4 in other biological processes, such as metabolism and immune function. Finally, the use of this compound in combination with other drugs, such as chemotherapy agents or immunomodulators, could enhance its effectiveness in the treatment of various diseases.
科学的研究の応用
3-bromo-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has been extensively studied in various scientific research areas, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results as an inhibitor of bromodomain-containing protein 4 (BRD4), a transcriptional regulator that plays a crucial role in cancer cell proliferation and survival. Studies have shown that this compound inhibits the binding of BRD4 to acetylated histones, leading to the downregulation of oncogenes and the induction of apoptosis in cancer cells.
In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by blocking the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
In neurological disorder research, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. It has been suggested that this compound exerts its neuroprotective effects by inhibiting the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and synaptic plasticity.
特性
IUPAC Name |
3-bromo-N-(1,3-dioxoisoindol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O3/c16-9-3-1-2-8(6-9)13(19)17-10-4-5-11-12(7-10)15(21)18-14(11)20/h1-7H,(H,17,19)(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFLLEGDHNUYIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



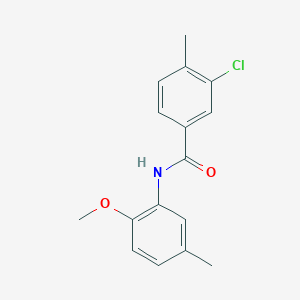
![6-chloro-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B3461640.png)

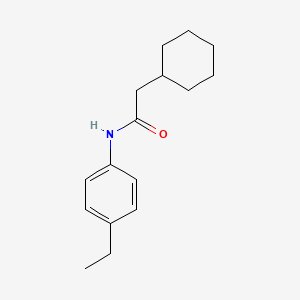
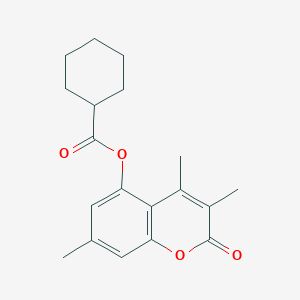
![7-[(3-fluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3461659.png)
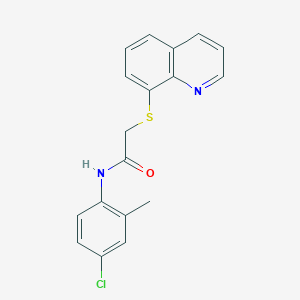

![methyl 4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B3461673.png)
